benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate
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Overview
Description
N-Cbz-N’-propyl-DL-phenylglycinamide is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.4 g/mol . It is also known by its IUPAC name, benzyl 2-oxo-1-phenyl-2-(propylamino)ethylcarbamate . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N’-propyl-DL-phenylglycinamide typically involves the reaction of benzyl chloroformate with N-propyl-DL-phenylglycinamide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for N-Cbz-N’-propyl-DL-phenylglycinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N’-propyl-DL-phenylglycinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Cbz-N’-propyl-DL-phenylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-substrate interactions.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cbz-N’-propyl-DL-phenylglycinamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-N’-tert-Butyl-DL-phenylglycinamide
- N-Cbz-N’-methyl-DL-phenylglycinamide
- N-Cbz-N’-ethyl-DL-phenylglycinamide
Uniqueness
N-Cbz-N’-propyl-DL-phenylglycinamide is unique due to its specific propyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in research applications where specific interactions and properties are required .
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate |
InChI |
InChI=1S/C19H22N2O3/c1-2-13-21(17-11-7-4-8-12-17)18(22)14-20-19(23)24-15-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,20,23) |
InChI Key |
RIFDNLUKVIIANH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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